methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is a synthetic organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It is also known by its IUPAC name, “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” and has the InChI code 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is defined by its InChI code: 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is an oil at room temperature . More detailed physical and chemical properties are not available in the current sources.Scientific Research Applications
Chemical Synthesis
Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in chemical synthesis. For instance, its formylation process has been explored in the context of N-alkyl-3,5-dimethyl-1H-pyrazoles. This process leads to the formation of 4-formyl derivatives, which are essential intermediates in organic synthesis (Attaryan et al., 2006).
Corrosion Inhibition
Research has indicated that derivatives of this compound, such as BT36 and BT43, are effective as corrosion inhibitors. They show high efficiency in protecting C38 steel in hydrochloric acid solutions, highlighting their potential in industrial applications (Missoum et al., 2013).
Catalysis
The compound and its derivatives have been used in catalysis. For example, copper (II) complexes of related compounds exhibit catalytic properties useful in the oxidation of catechol substrates (Boussalah et al., 2009).
Spectroscopic Studies
In spectroscopic studies, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate derivatives have provided insights into chemical structures and bonding, as demonstrated in the isolation and analysis of pyrrole alkaloids from Lycium chinense (Youn et al., 2013).
Organic Synthesis
It's also used in organic synthesis, particularly in the preparation of specific pyrazole derivatives. For example, the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids utilizes similar compounds as intermediates (Reddy & Rao, 2006).
Renewable Chemical Synthesis
This compound is also significant in the context of renewable chemical synthesis. For instance, its derivatives have been synthesized from levulinic acid, demonstrating the potential for creating diverse chemical structures from renewable resources (Flores et al., 2014).
Crystallography
In crystallography, its derivatives are used to study the structure and bonding in complex molecules. This is evident in the analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester (Kumarasinghe et al., 2009).
Density Functional Theory Studies
The compound and its derivatives have been studied using density functional theory (DFT) to understand their properties as corrosion inhibitors (Wang et al., 2006).
Biological Applications
Although the focus is on non-drug-related applications, it's worth noting that some studies have explored the biological activities of derivatives of this compound. For example, some derivatives have been studied for their antibacterial properties (Al-Smaisim, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate have been synthesized and evaluated for potential therapeutic applications, such as in the inhibition of blood platelet aggregation (Ferroni et al., 1989).
Heterocyclic Chemistry
The compound's derivatives are also important in the field of heterocyclic chemistry, as evidenced by the synthesis and study of benzodipyrrinones (Boiadjiev & Lightner, 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFFKJPKSHLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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